molecular formula C18H11ClN2O6SSr B1144608 Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate CAS No. 15782-05-5

Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate

Cat. No.: B1144608
CAS No.: 15782-05-5
M. Wt: 506.4 g/mol
InChI Key: JBMOZNVEFFSGCK-UHFFFAOYSA-L
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Description

Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C18H11ClN2O6SSr and its molecular weight is 506.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pigment Red 48:3, along with other pigments, can be synthesized and characterized for electrophoretic displays. Modified Pigment Red 48:2, which is similar to Pigment Red 48:3, has been coated with polyethylene to enhance its properties in electrophoretic mobility and contrast ratio in electronic devices (Sun, Zhang, Li, & Feng, 2013).

  • The pigment has potential applications in the preparation of electrophoretic nanoparticles for electronic paper. Studies on Pigment Red 48:2 and Pigment Red 57:1, which are closely related to Pigment Red 48:3, have shown that composite particles encapsulated with polyethylene improve properties such as chroma and dispersion in electrophoretic display cells (Li, Meng, & Feng, 2016).

  • Pigment Red 48:3 can be intercalated into layered double hydroxides for enhanced thermo- and photostability. This application is demonstrated by the intercalation of C.I. Pigment Red 48:2, which is structurally similar, into a layered double hydroxide. This process improves the pigment's stability against heat and UV light, making it more suitable for various industrial applications (Guo, Li, Zhang, Pu, Evans, & Duan, 2004).

Mechanism of Action

Target of Action

Pigment Red 48:3, also known as C.I. Pigment Red 48:3 (C.I.15865:3), is primarily used in the coloration of various materials, including coatings, printing inks, and plastics . Its primary targets are therefore these materials, where it imparts a red color.

Mode of Action

The interaction of Pigment Red 48:3 with its targets is primarily physical. As a pigment, it imparts color through the absorption and reflection of light. The specific color observed, in this case red, is determined by the wavelengths of light that the pigment absorbs and those it reflects .

Biochemical Pathways

Its role is more related to physical and chemical interactions with light and the materials it is used to color .

Pharmacokinetics

Its properties such as oil absorption, specific surface area, and particle size can influence its behavior and performance in the materials it is used to color .

Result of Action

The primary result of Pigment Red 48:3’s action is the imparting of a red color to the materials it is used in. This is achieved through its physical and chemical interactions with light and the specific material .

Future Directions

Pigment Red 48:3 is a versatile pigment with a wide range of applications, particularly in the plastics industry . Its properties, such as its high gloss, low viscosity, and good resistance to solvents, make it a valuable pigment for various applications . Future research and development may focus on improving these properties and expanding the range of applications for this pigment .

Biochemical Analysis

Biochemical Properties

Pigment Red 48:3 plays a significant role in biochemical reactions due to its interaction with various biomolecules. It primarily interacts with enzymes and proteins involved in pigment synthesis and degradation. For instance, it has been observed to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. These interactions are crucial for the pigment’s stability and color properties. Additionally, Pigment Red 48:3 can bind to proteins that facilitate its transport and distribution within cells .

Cellular Effects

Pigment Red 48:3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in pigment biosynthesis, leading to changes in the production and accumulation of pigments within cells. Furthermore, Pigment Red 48:3 can modulate cell signaling pathways that regulate cell growth and differentiation, thereby impacting cellular functions .

Molecular Mechanism

The molecular mechanism of Pigment Red 48:3 involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. For example, Pigment Red 48:3 can inhibit the activity of certain oxidoreductases, thereby affecting the redox balance within cells. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pigment Red 48:3 can change over time due to its stability and degradation properties. Studies have shown that Pigment Red 48:3 is relatively stable under various conditions, but it can degrade over time when exposed to light, heat, or chemical agents. Long-term exposure to Pigment Red 48:3 can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Pigment Red 48:3 vary with different dosages in animal models. At low doses, it has minimal impact on cellular function and overall health. At high doses, Pigment Red 48:3 can cause toxic effects, including inflammation and oxidative stress. These adverse effects are primarily due to the pigment’s interaction with cellular biomolecules, leading to disruptions in normal cellular processes .

Metabolic Pathways

Pigment Red 48:3 is involved in various metabolic pathways, including those related to pigment biosynthesis and degradation. It interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in these pathways. These interactions can affect the metabolic flux and levels of metabolites within cells, leading to changes in pigment production and accumulation .

Transport and Distribution

Within cells and tissues, Pigment Red 48:3 is transported and distributed by specific transporters and binding proteins. These molecules facilitate the movement of the pigment to its target sites, ensuring its proper localization and function. The distribution of Pigment Red 48:3 can also be influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

Pigment Red 48:3 is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and Golgi apparatus. Its localization is directed by targeting signals and post-translational modifications that guide the pigment to specific organelles. The subcellular localization of Pigment Red 48:3 can affect its activity and function, influencing processes such as pigment synthesis and cellular metabolism .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pigment red 48:3 involves the coupling of two aromatic compounds, 2-naphthol and 3-chloro-4-nitroaniline, followed by reduction and diazotization reactions.", "Starting Materials": [ "2-naphthol", "3-chloro-4-nitroaniline", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium sulfite", "Sodium carbonate", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-naphthol in sodium hydroxide solution and add 3-chloro-4-nitroaniline. Heat the mixture to 80-90°C and stir for several hours to allow coupling reaction to occur.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash the precipitate with water and dry it.", "Step 3: Reduce the nitro group of the coupled product using sodium sulfite and sulfuric acid. The reaction is carried out at room temperature for several hours.", "Step 4: Diazotize the amine group of the reduced product using sodium nitrite and hydrochloric acid. The reaction is carried out at low temperature.", "Step 5: Couple the diazonium salt with 2-naphthol in alkaline medium. The reaction is carried out at low temperature.", "Step 6: Filter the precipitate and wash it with water. Dry the product and grind it to obtain Pigment red 48:3.", "Step 7: Optional purification step involves recrystallization of the product from ethanol." ] }

CAS No.

15782-05-5

Molecular Formula

C18H11ClN2O6SSr

Molecular Weight

506.4 g/mol

IUPAC Name

strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate

InChI

InChI=1S/C18H13ClN2O6S.Sr/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2

InChI Key

JBMOZNVEFFSGCK-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)[O-].[Sr+2]

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Sr+2]

physical_description

Dry Powder

Origin of Product

United States

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